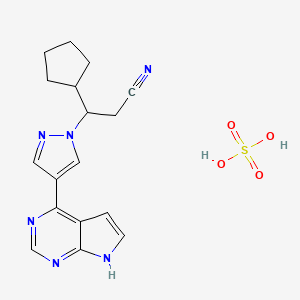Ruxolitinib sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
JAK Inhibition and Disease Models
Myelofibrosis
INCB018424 sulfate has been extensively studied in the context of myelofibrosis, a bone marrow disorder characterized by excessive scar tissue formation. Mutations in the JAK2 gene are frequently observed in myelofibrosis patients, leading to abnormal cytokine signaling and disease progression. Studies have shown that INCB018424 sulfate can effectively inhibit JAK1/2 activity, reducing splenomegaly (enlarged spleen) and improving other disease symptoms in animal models of myelofibrosis []. Clinical trials have also demonstrated the efficacy of INCB018424 sulfate (marketed as Ruxolitinib) in treating myelofibrosis patients [].
Autoimmune Diseases
JAKs are also implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Research suggests that INCB018424 sulfate can dampen pro-inflammatory cytokine signaling by inhibiting JAK1/2, potentially offering therapeutic benefits in these conditions. In vitro and in vivo studies are ongoing to evaluate the effectiveness of INCB018424 sulfate in various autoimmune disease models [].
Graft-versus-Host Disease (GVHD)
GVHD is a serious complication that can occur after stem cell transplantation when immune cells from the donor attack the recipient's tissues. Preclinical studies have shown that INCB018424 sulfate can mitigate GVHD by suppressing inflammatory responses. Further research is necessary to determine the potential of INCB018424 sulfate for GVHD treatment in clinical settings [].
Ruxolitinib sulfate is a potent inhibitor of Janus kinases, specifically targeting Janus kinase 1 and Janus kinase 2. It is primarily used in the treatment of myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease. The compound has a molecular formula of and a molecular weight of approximately 306.37 g/mol. It is marketed under the brand names Jakafi and Jakavi. Ruxolitinib sulfate is characterized as a white to almost white powder, highly soluble in water, particularly at lower pH levels .
Ruxolitinib undergoes significant metabolism primarily in the liver via cytochrome P450 enzymes, mainly CYP3A4. The major metabolites include M18 (formed by 2-hydroxylation) and M16 and M27 (stereoisomers formed by 3-hydroxylation). Other metabolites like M9 and M49 are generated through hydroxylation and ketone formation. Notably, these metabolites retain some inhibitory activity against Janus kinases but to a lesser extent than the parent compound .
The biological activity of ruxolitinib is linked to its ability to inhibit the JAK-STAT signaling pathway, which plays a crucial role in hematopoiesis and immune response regulation. By blocking this pathway, ruxolitinib reduces the phosphorylation of signal transducer and activator of transcription proteins, leading to decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Clinical trials have demonstrated its efficacy in reducing splenomegaly and alleviating symptoms associated with myelofibrosis .
Ruxolitinib can be synthesized through multiple synthetic routes involving various chemical transformations. The synthesis typically starts with the formation of a pyrazole ring, followed by substitution reactions that introduce functional groups necessary for its activity as a Janus kinase inhibitor. The process may involve steps such as acylation, alkylation, and cyclization to achieve the final compound .
Ruxolitinib is primarily indicated for:
- Myelofibrosis: It helps reduce spleen size and improve symptoms.
- Polycythemia Vera: Used when patients show inadequate response to hydroxyurea.
- Graft-Versus-Host Disease: Effective in cases that are steroid-refractory.
Additionally, ongoing research is exploring its potential applications in other conditions such as alopecia areata and various types of lymphoma .
Ruxolitinib exhibits significant drug interactions due to its metabolism by CYP3A4. Co-administration with strong CYP3A4 inhibitors can lead to increased plasma concentrations of ruxolitinib, necessitating dose adjustments. Conversely, CYP3A4 inducers can significantly reduce its effectiveness by lowering plasma levels . Studies have shown that concomitant use with drugs like ketoconazole can increase the area under the curve (AUC) for ruxolitinib by up to 91% compared to administration alone .
Ruxolitinib's unique mechanism as a selective Janus kinase inhibitor distinguishes it from other compounds in its class. Below is a comparison with similar compounds:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| Tofacitinib | Janus kinase inhibitor | Rheumatoid arthritis, ulcerative colitis | Oral formulation; also targets JAK3 |
| Baricitinib | Janus kinase inhibitor | Rheumatoid arthritis | Approved for COVID-19 treatment |
| Fedratinib | Janus kinase 2 selective inhibitor | Myelofibrosis | Less frequent dosing; specific for JAK2 |
| Olumiant (Baricitinib) | Janus kinase inhibitor | Atopic dermatitis | Approved for multiple autoimmune conditions |
Ruxolitinib stands out due to its specific application in myelofibrosis and its unique pharmacokinetic profile, including high bioavailability and rapid absorption characteristics .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Dates
[2]. Verstovsek S, et al. A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. N Engl J Med, 2012, 366(9), 799-807.








